molecular formula C6H6BrN B157446 4-Bromo-3-methylpyridine CAS No. 10168-00-0

4-Bromo-3-methylpyridine

Cat. No. B157446
CAS RN: 10168-00-0
M. Wt: 172.02 g/mol
InChI Key: GYUAOSJIGMDMNJ-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridine is a brominated pyridine derivative that is of interest in various chemical syntheses and research studies. It is a compound that can be used as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.

Synthesis Analysis

The synthesis of bromopyridine derivatives has been explored in several studies. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine, which was then characterized by various analytical techniques . Another study reported the preparation of highly functionalized 4-bromopyridines that underwent fluoride-promoted, Pd-catalyzed cross-coupling reactions, which are relevant for the synthesis of complex molecules like antitumor antibiotics . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound related to dopamine and serotonin receptor antagonists, was described, showcasing the versatility of bromopyridine derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been analyzed using X-ray crystallography and density functional theory (DFT). For example, the Schiff base compound mentioned earlier was crystallized in the monoclinic system and its molecular geometry was compared with DFT calculations, showing good agreement . Similarly, a cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid was characterized, revealing hydrogen bonding interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Bromopyridine derivatives are reactive intermediates that can participate in various chemical reactions. The cross-coupling reactions mentioned in the synthesis of sterically demanding biaryls and the sequential metalation and metal-halogen exchange reactions to synthesize alkyl-substituted pyridines are examples of the chemical versatility of these compounds. The self-condensation of 4-bromopyridine to form a conjugated polymer also demonstrates the reactivity of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be inferred from their molecular structure and the types of reactions they undergo. The presence of a bromine atom on the pyridine ring makes these compounds suitable for nucleophilic substitution reactions, as seen in the synthesis of various substituted pyridines . The crystallographic studies provide insights into the solid-state properties, such as crystal system, space group, and hydrogen bonding patterns . Vibrational spectroscopy studies, including FTIR and Raman, along with DFT calculations, offer detailed information on the vibrational modes and chemical bonding within these molecules .

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

4-Bromo-3-methylpyridine is used in the synthesis of novel pyridine derivatives, which have applications in biological activities like anti-thrombolytic and biofilm inhibition activities. For example, Ahmad et al. (2017) conducted a study where Suzuki cross-coupling reactions were used to synthesize various pyridine derivatives, showing potential as chiral dopants for liquid crystals and possessing moderate biological activities (Ahmad et al., 2017).

Electrophoretic Separation Optimization

The compound plays a role in the electrophoretic separation of methylpyridines, as shown in research by Wren (1991). This study focused on the relationships between pH and separation in free solution capillary electrophoresis, where 4-Bromo-3-methylpyridine was used as a test compound (Wren, 1991).

Study of Pressure and Temperature Effects

In the field of chemical physics, 4-Bromo-3-methylpyridine has been used to study pressure and temperature effects on molecular equilibria. Kojima (1988) explored how pressure and temperature influence octahedral-tetrahedral equilibria in solutions involving this compound (Kojima, 1988).

Insights into Palladium-Catalyzed Imine Hydrolysis

Ahmad et al. (2019) researched the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis. Their study used 4-methylpyridin-2-amine (related to 4-Bromo-3-methylpyridine) for synthesizing Schiff bases and understanding the hydrolysis process, contributing to insights in organic synthesis (Ahmad et al., 2019).

Applications in Crystal Structure Analysis

Wang et al. (2008) utilized 4-Bromo-3-methylpyridine in the synthesis of Schiff base compounds for single-crystal X-ray diffraction studies. This has implications for understanding molecular structures and their applications in fields like material science (Wang et al., 2008).

Involvement in Halogen Bonding and N-Arylation

Baykov et al. (2021) examined the interplay between haloarenenitriles and azines, including 4-bromo-5-nitrophthalonitriles and 4-Bromo-3-methylpyridine. Their findings highlight the compound's role in halogen bonding and N-arylation processes, essential for understanding chemical interactions (Baykov et al., 2021).

Discovery of Ligands in Medicinal Chemistry

Marchand et al. (2016) identified 3-amino-2-methylpyridine derivatives (related to 4-Bromo-3-methylpyridine) as ligands of the BAZ2B bromodomain in medicinal chemistry, using in silico discovery and crystallography, which is crucial for drug development (Marchand et al., 2016).

Mechanism of Action

Target of Action

4-Bromo-3-methylpyridine is primarily used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein (MAP) kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is used in the synthesis of potent p38α MAP kinase inhibitors . These inhibitors are competitive with adenosine triphosphate (ATP) and interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α MAP kinase pathway is the primary biochemical pathway affected by 4-Bromo-3-methylpyridine. This pathway plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Pharmacokinetics

Its derivatives, such as the p38α map kinase inhibitors, are designed to have optimal absorption, distribution, metabolism, and excretion (adme) properties for therapeutic efficacy .

Result of Action

The result of the action of 4-Bromo-3-methylpyridine is the inhibition of the p38α MAP kinase. This inhibition can modulate cellular processes and has potential therapeutic applications in cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Action Environment

The action of 4-Bromo-3-methylpyridine can be influenced by various environmental factors. For instance, the synthesis of its derivatives requires specific reaction conditions . Moreover, safety data suggests that it should be handled carefully to avoid dust formation and contact with skin and eyes .

Safety and Hazards

4-Bromo-3-methylpyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-bromo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUAOSJIGMDMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330259
Record name 4-Bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylpyridine

CAS RN

10168-00-0
Record name 4-Bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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